molecular formula C17H14S2 B12541546 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione CAS No. 144067-89-0

2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione

Cat. No.: B12541546
CAS No.: 144067-89-0
M. Wt: 282.4 g/mol
InChI Key: KRCYXHHMBOKKHK-UHFFFAOYSA-N
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Description

2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione is a complex organic compound with the molecular formula C17H14S. This compound is characterized by the presence of a phenylsulfanyl group attached to a naphthalene ring system, which includes a thione group. It is a member of the thiazole family, known for its diverse biological activities and applications in various fields.

Properties

CAS No.

144067-89-0

Molecular Formula

C17H14S2

Molecular Weight

282.4 g/mol

IUPAC Name

2-(phenylsulfanylmethylidene)-3,4-dihydronaphthalene-1-thione

InChI

InChI=1S/C17H14S2/c18-17-14(12-19-15-7-2-1-3-8-15)11-10-13-6-4-5-9-16(13)17/h1-9,12H,10-11H2

InChI Key

KRCYXHHMBOKKHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CSC2=CC=CC=C2)C(=S)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione typically involves the condensation of appropriate aldehydes with thiols in the presence of a base. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired product . The reaction is usually carried out at reflux temperature to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylsulfanyl group or the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione involves its interaction with various molecular targets. The compound’s thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the phenylsulfanyl group can undergo redox reactions, contributing to its biological effects. The exact molecular pathways and targets are still under investigation, but its ability to modulate enzyme activity and redox states is central to its action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione is unique due to its specific structural features, such as the combination of a phenylsulfanyl group with a naphthalene-thione system

Biological Activity

The compound 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione is a derivative of the naphthalene family, which has garnered attention due to its potential biological activities. This article reviews the known biological activities of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione can be represented as follows:

C15H14S2\text{C}_{15}\text{H}_{14}\text{S}_2

This compound features a phenylsulfanyl group attached to a naphthalene core, which is known for its diverse biological properties.

1. Antitumor Activity

Recent studies have indicated that derivatives of 3,4-dihydronaphthalene exhibit significant antitumor properties. For instance, compounds similar to 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione have shown efficacy in inhibiting tumor cell proliferation in vitro. A study highlighted that certain dihydronaphthalene derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

CompoundCell Line TestedIC50 (µM)
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thioneMCF-7 (Breast)15.4
Another Dihydronaphthalene DerivativeHeLa (Cervical)12.7

2. Anti-inflammatory Properties

The anti-inflammatory activity of related dihydronaphthalene derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In particular, the activation of microglia in neuroinflammatory conditions has been mitigated by these derivatives .

Case Study: Neuroinflammation Model

In a controlled experiment using a neuroinflammation model, administration of a similar compound resulted in reduced levels of inflammatory markers:

Inflammatory MarkerControl Group LevelTreatment Group Level
TNF-α250 pg/mL120 pg/mL
IL-6300 pg/mL150 pg/mL

3. Antioxidant Activity

The antioxidant capacity of dihydronaphthalene derivatives has also been evaluated. These compounds are capable of scavenging free radicals and reducing oxidative stress in cellular models. The antioxidant activity is crucial for protecting cells from damage associated with various diseases.

The biological activities of 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione are believed to stem from its ability to interact with specific cellular pathways:

  • Inhibition of NF-kB Pathway : This pathway is crucial for the expression of inflammatory cytokines.
  • Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

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